REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[Li+].CC([N-]C(C)C)C.[CH2:17]([O:19][C:20](Cl)=[O:21])[CH3:18].[NH4+].[Cl-].[C:25]([O:28][CH2:29][CH3:30])(=[O:27])C>C1COCC1>[CH2:17]([O:19][C:20](=[O:21])[CH:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Br:1])[CH:7]=1)[C:25]([O:28][CH2:29][CH3:30])=[O:27])[CH3:18] |f:1.2,4.5|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
610.4 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
132.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the resultant
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
ADDITION
|
Details
|
with addition funnel at −78° C.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
WASH
|
Details
|
by washing with water, brine
|
Type
|
CUSTOM
|
Details
|
by drying over anhy
|
Type
|
CONCENTRATION
|
Details
|
Organic layer ws concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography with 10% ethyl acetate in Hexane
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1=CC(=NC=C1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |